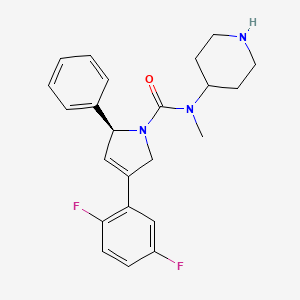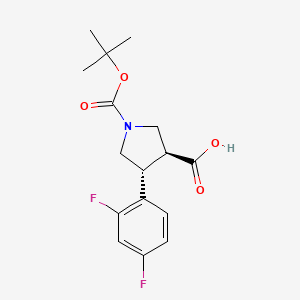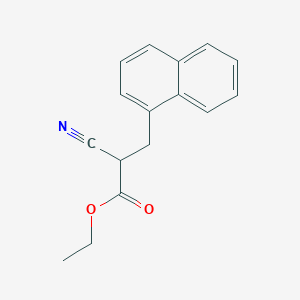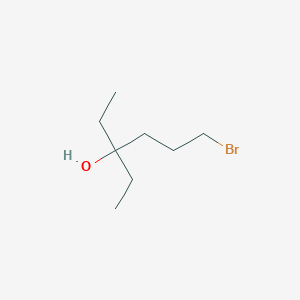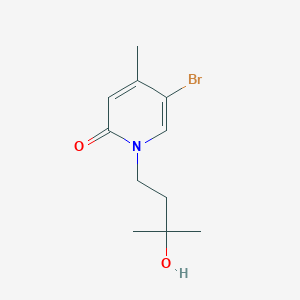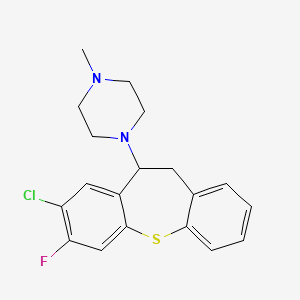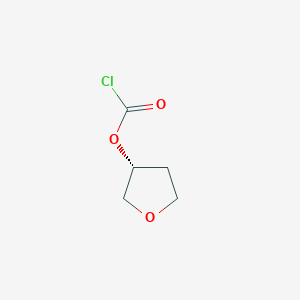
(R)-tetrahydrofuran-3-yl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tetrahydrofuran-3-yl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its chiral center, which makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
准备方法
Synthetic Routes and Reaction Conditions
®-tetrahydrofuran-3-yl chloroformate can be synthesized through the reaction of ®-tetrahydrofuran-3-ol with phosgene or a phosgene equivalent. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-tetrahydrofuran-3-yl chloroformate follows similar principles but with enhanced safety measures due to the hazardous nature of phosgene. Continuous flow reactors are often employed to improve safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, is also common to mitigate risks associated with phosgene gas.
化学反应分析
Types of Reactions
®-tetrahydrofuran-3-yl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: For carbamate formation, the reaction is typically carried out in the presence of a base like triethylamine.
Alcohols: For esterification, the reaction is conducted in an inert solvent such as dichloromethane.
Carboxylic Acids: For mixed anhydride formation, the reaction conditions are similar to those used for esterification.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
科学研究应用
®-tetrahydrofuran-3-yl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the tetrahydrofuran-3-yl group into molecules.
Asymmetric Synthesis: Utilized in the synthesis of chiral compounds due to its stereochemistry.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action of ®-tetrahydrofuran-3-yl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of carbamates, the compound reacts with amines to form a stable carbamate linkage, releasing hydrochloric acid as a byproduct.
相似化合物的比较
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but lacks the chiral center.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group in peptide synthesis.
Uniqueness
®-tetrahydrofuran-3-yl chloroformate is unique due to its chiral center, which makes it valuable in asymmetric synthesis. Its tetrahydrofuran ring also imparts different steric and electronic properties compared to other chloroformates, making it suitable for specific applications where these properties are advantageous.
属性
分子式 |
C5H7ClO3 |
|---|---|
分子量 |
150.56 g/mol |
IUPAC 名称 |
[(3R)-oxolan-3-yl] carbonochloridate |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 |
InChI 键 |
BULSKJQNVXVGHX-SCSAIBSYSA-N |
手性 SMILES |
C1COC[C@@H]1OC(=O)Cl |
规范 SMILES |
C1COCC1OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


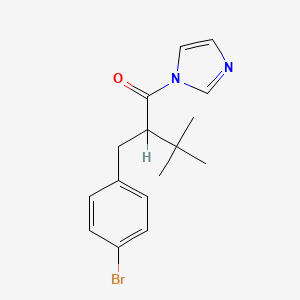
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-thione](/img/structure/B8445708.png)
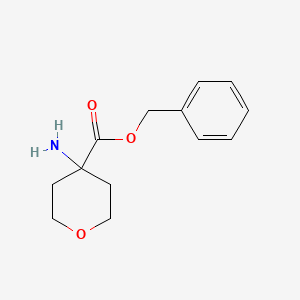
![6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B8445725.png)
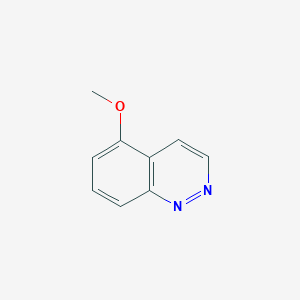
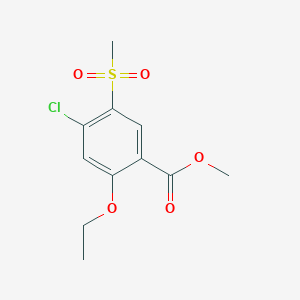
![2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine](/img/structure/B8445742.png)
![(3S,4R)-3-amino-4-[2-(2-furyl)ethyl]azetidin-2-one](/img/structure/B8445743.png)
